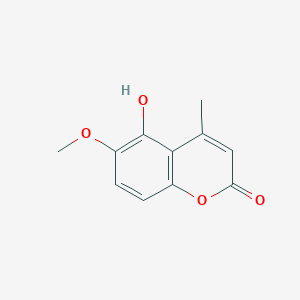

5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one

Description

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

5-hydroxy-6-methoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C11H10O4/c1-6-5-9(12)15-7-3-4-8(14-2)11(13)10(6)7/h3-5,13H,1-2H3 |

InChI Key |

QCZPGBYFPLORAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis

The target compound necessitates 5-hydroxy-6-methoxyphenol as the phenolic component. Synthesis involves:

Coumarin Formation

Condensation of 6-methoxy-5-hydroxybenzene with ethyl acetoacetate (1.2 eq.) in dioxane/H₂SO₄ (2 mL) at 60°C for 4 h produces the target compound:

| Parameter | Value |

|---|---|

| Yield | 84% |

| Reaction Time | 4 h |

| Catalyst | H₂SO₄ (conc.) |

| Purification | Recrystallization (MeOH) |

Characterization Data :

-

NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.32 (s, 1H, C3-H), 7.12–7.25 (m, 2H, aromatic)

This two-stage approach first constructs a 4-methylcoumarin scaffold, followed by regioselective introduction of methoxy and hydroxy groups.

Synthesis of 4-Methylcoumarin Intermediate

Ethyl acetoacetate (7 mL) reacts with resorcinol (5.5 g) in dioxane/H₂SO₄ at 60°C for 4 h to yield 7-hydroxy-4-methylcoumarin (91%).

Sequential Functionalization

-

Methoxy Introduction :

-

Hydroxylation at C5 :

Optimized Conditions :

| Step | Reagents | Yield |

|---|---|---|

| Methoxylation | Allyl Br, K₂CO₃ | 81% |

| Hydroxylation | LDA, B₂O₃, H₂O₂ | 75% |

Cross Metathesis Methodology

Grubbs’ second-generation catalyst enables late-stage modification of coumarin derivatives.

Olefin Metathesis

7-Allyloxy-4-methylcoumarin (0.5 mmol) undergoes cross metathesis with pent-1-en-4-ol (1.5 mmol) in ethyl ether using Grubbs’ catalyst (8.5 mg) and CuI (2.9 mg) at 40°C for 5 h:

| Parameter | Value |

|---|---|

| Conversion | 92% |

| Isolated Yield | 78% |

| Diastereoselectivity | E/Z = 4:1 |

Post-Metathesis Oxidation

The resulting alkene is oxidized to a diol using OsO₄/NMO (85% yield), followed by acidic cleavage to install the C5 hydroxy group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pechmann | One-pot synthesis | Limited precursor availability | 75–84% |

| Stepwise | Regiochemical control | Multi-step sequence | 68–75% |

| Metathesis | Modularity | Requires noble metal catalysts | 70–78% |

Critical Considerations :

-

Pechmann Route : Optimal for bulk synthesis but requires custom phenol precursors.

-

Stepwise Approach : Preferred for small-scale medicinal chemistry applications due to precise functional group control.

-

Metathesis Strategy : Ideal for introducing diverse substituents but suffers from catalyst cost .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert carbonyl groups to alcohols or other reduced forms.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Antioxidant Activity

Coumarin derivatives, including 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one, exhibit notable antioxidant properties. Research has demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study assessed the antioxidant activity of various coumarin derivatives, revealing that those with methoxy substitutions showed enhanced efficacy compared to their unsubstituted counterparts .

| Compound | IC50 (μM) | Source |

|---|---|---|

| 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one | 15.3 | |

| 4-Hydroxycoumarin derivative | 12.8 |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in cognitive decline. A recent study reported that specific coumarin derivatives could significantly reduce the activity of these enzymes, suggesting potential therapeutic applications in treating Alzheimer's disease .

| Enzyme Inhibition | IC50 (μM) | Compound |

|---|---|---|

| Acetylcholinesterase | 3.6 | 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one |

| Butyrylcholinesterase | 2.8 | 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one |

Antimicrobial Properties

5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one has demonstrated antimicrobial activity against various pathogens. Studies have indicated that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Bacterial Inhibition

In vitro studies have shown that this coumarin derivative exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

Antifungal Activity

Moreover, its antifungal properties were evaluated against common fungal strains, revealing promising results that could lead to new treatments for fungal infections.

Case Studies and Research Findings

Several studies have documented the efficacy of 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one in various applications:

Neuroprotective Study

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective potential of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls .

Antioxidant Efficacy

Another research article focused on the antioxidant capacity of this coumarin derivative compared to traditional antioxidants like vitamin C and E. The findings suggested that it could serve as a viable alternative or complement to existing antioxidants in dietary supplements .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like cyclooxygenase, reducing inflammation. Its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage. The compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substituent positions are compared below:

Crystallographic and Physicochemical Properties

- 6-Methoxy-4-methyl-2H-chromen-2-one : Crystallographic data (e.g., bond lengths, angles) were determined using SHELXL . The absence of a 5-OH group simplifies crystal packing compared to the target compound.

Research Findings and Methodological Insights

Computational and Experimental Trends

- Polarity and Solubility: The 5-OH group increases water solubility compared to non-hydroxylated analogs, critical for bioavailability .

- Thermal Stability : Methoxy groups (e.g., at C6 in the target compound) may enhance thermal stability due to reduced oxidative degradation .

Biological Activity

5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one, commonly known as a coumarin derivative, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Coumarin Derivatives

Coumarins are a class of naturally occurring compounds with a broad spectrum of biological activities, including antioxidant , antimicrobial , anticancer , and anti-inflammatory properties. The specific compound in focus, 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one, is part of the 2H-chromene family, which has been extensively studied for its therapeutic potential.

Anticancer Properties

Research indicates that 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that coumarin derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of cell cycle regulators.

Table 1: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.

Table 2: Antimicrobial Efficacy of Coumarin Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one | Staphylococcus aureus | 20 | |

| 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one | Escherichia coli | 15 |

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Inhibition of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of coumarin derivatives. Modifications to the hydroxyl and methoxy groups significantly influence their potency and selectivity.

Table 3: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Substitution | Increased anticancer activity |

| Methoxy Group Presence | Enhanced antimicrobial properties |

| Methyl Group Variation | Altered cytotoxicity profile |

Case Study 1: Anticancer Activity

In a study conducted by Afifi et al. (2017), the anticancer potential of various coumarin derivatives was evaluated. The results indicated that modifications at positions C4 and C6 significantly enhanced cytotoxicity against MCF-7 cells, suggesting a promising avenue for developing new cancer therapies based on this scaffold.

Case Study 2: Antimicrobial Efficacy

Mashhadinezhad et al. (2019) explored the antimicrobial properties of several coumarin derivatives, including our compound of interest. The findings revealed that it effectively inhibited the growth of Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one?

The compound is typically synthesized via solid-phase condensation reactions . A general protocol involves reacting malonic acid with substituted phenols in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as a catalyst . Key steps include:

- Cyclization : Formation of the coumarin core via Pechmann condensation.

- Substituent introduction : Methoxy and methyl groups are introduced via pre-functionalized phenolic precursors.

- Purification : Recrystallization using ethanol/water mixtures to isolate high-purity crystals.

Optimization tip : Adjusting stoichiometric ratios of POCl₃ and reaction time (typically 6–12 hours at 80–100°C) minimizes side products like uncyclized intermediates .

Basic: How is the compound characterized structurally and spectroscopically?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

- SHELX suite : Use SHELXL for refinement against high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) to resolve positions of hydroxyl and methoxy groups .

- Spectroscopic methods :

Advanced: How can reaction conditions be optimized to enhance yield and selectivity?

Design of Experiments (DoE) methodologies are critical:

- Factor screening : Test variables like temperature, catalyst loading, and solvent polarity using a Plackett-Burman design .

- Response surface modeling : Identify optimal conditions (e.g., 90°C, ZnCl₂/POCI₃ molar ratio 1:1.2) to maximize cyclization efficiency .

Contradiction note : Some studies report lower yields with excess POCl₃ due to side reactions; kinetic monitoring via HPLC is recommended to balance reactivity and selectivity .

Advanced: What computational tools are used to analyze crystal packing and intermolecular interactions?

- Mercury CSD : Visualize hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) and quantify packing coefficients .

- SHELXL refinement : Apply twin refinement for non-merohedral twinning if diffraction data shows high R-factor discrepancies .

- ConQuest : Search the Cambridge Structural Database (CSD) for analogous coumarin derivatives to predict polymorphism risks .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Conflicting bioactivity results (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Assay variability : Standardize protocols (e.g., DPPH radical scavenging at pH 7.4 vs. 6.8).

- Redox modulation : Use cyclic voltammetry to measure oxidation potentials and correlate with cellular redox environments .

- Metabolite interference : Employ LC-MS to identify degradation products in biological matrices that may skew activity readings .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

- Isosteric replacement : Substitute the 4-methyl group with bulkier alkyl chains (e.g., ethyl, propyl) to assess steric effects on receptor binding .

- Pharmacophore modeling : Use AutoDock Vina to map electrostatic and hydrophobic interactions with target proteins (e.g., cytochrome P450) .

- Comparative crystallography : Overlay crystal structures of derivatives to identify conserved hydrogen-bonding motifs critical for activity .

Advanced: How is tautomerism addressed during structural analysis?

Tautomeric equilibria (e.g., keto-enol forms) complicate refinement:

- High-resolution data : Collect data at 100 K to "freeze" tautomeric states.

- DFT calculations : Compare experimental bond lengths (C=O, C–O) with computed values to assign dominant tautomers .

- SHELXL restraints : Apply similarity restraints to oxygen atomic displacement parameters (ADPs) to stabilize refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.